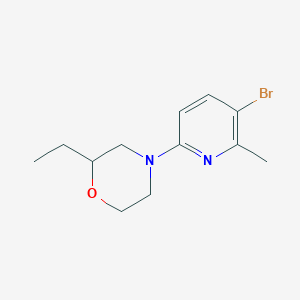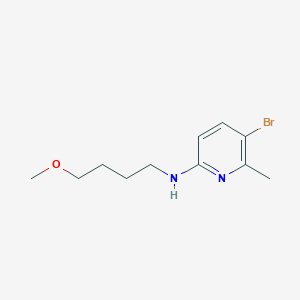
5-bromo-6-methyl-N-(oxan-4-ylmethyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-6-methyl-N-(oxan-4-ylmethyl)pyridin-2-amine is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a pyridine derivative that can be synthesized using specific methods.
Applications De Recherche Scientifique
5-bromo-6-methyl-N-(oxan-4-ylmethyl)pyridin-2-amine has been extensively studied for its potential therapeutic applications. One of its significant applications is its anti-cancer properties. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Mécanisme D'action
The mechanism of action of 5-bromo-6-methyl-N-(oxan-4-ylmethyl)pyridin-2-amine is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. This inhibition leads to a decrease in the proliferation of cancer cells and a reduction in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-6-methyl-N-(oxan-4-ylmethyl)pyridin-2-amine can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 5-bromo-6-methyl-N-(oxan-4-ylmethyl)pyridin-2-amine in lab experiments is its ability to inhibit cancer cell growth and reduce inflammation. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of normal cells.
Orientations Futures
There are several future directions for the research of 5-bromo-6-methyl-N-(oxan-4-ylmethyl)pyridin-2-amine. One potential direction is the development of more potent derivatives of this compound that can have a higher efficacy in inhibiting cancer cell growth and reducing inflammation. Additionally, further studies are needed to understand the mechanism of action of this compound fully. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, 5-bromo-6-methyl-N-(oxan-4-ylmethyl)pyridin-2-amine is a compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound has been shown to have anti-cancer and anti-inflammatory properties, making it a potential candidate for the treatment of cancer and inflammatory diseases. Although there are some limitations to using this compound, its potential benefits make it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis of 5-bromo-6-methyl-N-(oxan-4-ylmethyl)pyridin-2-amine involves a multi-step process. The first step involves the reaction between 2,6-dibromopyridine and 4-hydroxymethyltetrahydrofuran in the presence of a base to yield 5-bromo-6-methyl-N-(tetrahydrofuran-4-ylmethyl)pyridin-2-amine. This intermediate compound is then reacted with oxalyl chloride and dimethylformamide to yield the final product, 5-bromo-6-methyl-N-(oxan-4-ylmethyl)pyridin-2-amine.
Propriétés
IUPAC Name |
5-bromo-6-methyl-N-(oxan-4-ylmethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-9-11(13)2-3-12(15-9)14-8-10-4-6-16-7-5-10/h2-3,10H,4-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUDCBFFHOWBCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NCC2CCOCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-6-methyl-N-(oxan-4-ylmethyl)pyridin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dibromo-1-[(4-methylphenyl)methyl]pyridin-2-one](/img/structure/B6631291.png)
![3-[(6-Ethoxypyrimidin-4-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6631298.png)
![N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631309.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol](/img/structure/B6631313.png)
![3-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-1-ol](/img/structure/B6631316.png)


![N-[2-[(5-bromo-6-methylpyridin-2-yl)amino]ethyl]acetamide](/img/structure/B6631336.png)



![3-[(5-Bromo-6-methylpyridin-2-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6631367.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B6631379.png)
![2-[(3R)-3-hydroxypyrrolidin-1-yl]-4-methylpyridine-3-carbonitrile](/img/structure/B6631381.png)